Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide
Overview
Description
Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide is a quaternary phosphonium salt. It is characterized by the presence of a phosphonium cation where the phosphorus atom is bonded to three phenyl groups and one (2-fluorophenyl)methyl group. The bromide anion balances the charge of the cation. This compound is of interest due to its applications in organic synthesis, particularly in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable (2-fluorophenyl)methyl halide. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine acts as a nucleophile and displaces the halide ion from the (2-fluorophenyl)methyl halide. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide primarily undergoes substitution reactions. One of the most notable reactions is the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction involves the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, strong bases such as butyl lithium or sodium hydride.
Conditions: The reaction is typically carried out in an inert solvent such as tetrahydrofuran or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the ylide intermediate.
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the structure of the aldehyde or ketone used in the reaction.
Scientific Research Applications
Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of alkenes via the Wittig reaction. This reaction is a cornerstone of organic synthesis and is used to construct carbon-carbon double bonds in a highly controlled manner.
Medicinal Chemistry: The compound can be used to synthesize complex molecules that have potential therapeutic applications. The ability to form alkenes is particularly useful in the synthesis of natural products and pharmaceuticals.
Material Science: Phosphonium salts, including this compound, are used in the preparation of ionic liquids and polymeric materials. These materials have unique properties such as high thermal stability and ionic conductivity, making them useful in various industrial applications.
Mechanism of Action
The primary mechanism of action for Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide is through the formation of a phosphonium ylide intermediate. In the Wittig reaction, the ylide reacts with a carbonyl compound to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to form the desired alkene and a triphenylphosphine oxide byproduct.
Comparison with Similar Compounds
Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide can be compared to other phosphonium salts such as:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Benzyltriphenylphosphonium bromide
These compounds share a similar structure, with the primary difference being the nature of the alkyl or aryl group attached to the phosphorus atom. The presence of the (2-fluorophenyl)methyl group in this compound imparts unique reactivity and selectivity in chemical reactions, making it distinct from other phosphonium salts.
Properties
IUPAC Name |
(2-fluorophenyl)methyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSSTUBFONFICG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445576 | |
Record name | Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109869-77-4 | |
Record name | Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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